molecular formula C20H17NO4 B5878521 {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid

{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid

Cat. No. B5878521
M. Wt: 335.4 g/mol
InChI Key: ZMJVHHYEDXRKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid, also known as MFA-PA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFA-PA is a derivative of fenofibrate, a medication used to lower cholesterol levels in the blood. Fenofibrate belongs to the class of drugs known as fibrates, which act by activating the peroxisome proliferator-activated receptor alpha (PPARα) in the liver, leading to the reduction of triglyceride and cholesterol levels.

Mechanism of Action

The mechanism of action of {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid is believed to be through the activation of PPARα. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARα by {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis, resulting in the reduction of triglyceride and cholesterol levels in the blood.
Biochemical and Physiological Effects:
{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has been shown to have various biochemical and physiological effects, including the reduction of triglyceride and cholesterol levels in the blood, the inhibition of cancer cell growth, and the modulation of inflammation. {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has also been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid in lab experiments is its high affinity for PPARα, which allows for the activation of PPARα at low concentrations. This property makes {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid an attractive candidate for the development of drugs targeting PPARα. However, one of the limitations of using {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid is its low solubility in water, which can make its use in some experiments challenging.

Future Directions

There are several future directions for the research on {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid. One direction is the development of {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid derivatives with improved solubility and bioavailability for use in drug development. Another direction is the investigation of the potential of {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid in the treatment of various diseases, including diabetes, obesity, and cardiovascular diseases. Additionally, the use of {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid as a building block for the synthesis of functionalized nanoparticles for drug delivery and imaging applications is an area of active research.

Synthesis Methods

The synthesis of {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid involves the reaction of 4-aminophenylacetic acid with 2-methyl-5-phenyl-3-furoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline powder.

Scientific Research Applications

{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and nanotechnology. In cancer research, {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This effect is believed to be due to the activation of PPARα, which leads to the induction of apoptosis or programmed cell death in cancer cells.
In drug discovery, {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has been used as a lead compound for the development of new drugs targeting PPARα. This is because {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has a high affinity for PPARα and can activate it at low concentrations. This property makes {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid an attractive candidate for the development of drugs for the treatment of various diseases, including diabetes, obesity, and cardiovascular diseases.
In nanotechnology, {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid has been used as a building block for the synthesis of functionalized nanoparticles. The carboxylic acid group in {4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid allows for the attachment of various functional groups, such as amino and thiol groups, which can be used to modify the surface of nanoparticles for various applications, including drug delivery and imaging.

properties

IUPAC Name

2-[4-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13-17(12-18(25-13)15-5-3-2-4-6-15)20(24)21-16-9-7-14(8-10-16)11-19(22)23/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJVHHYEDXRKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-[(2-Methyl-5-phenyl-furan-3-carbonyl)-amino]-phenyl)-acetic acid

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